2,4-Dinitrophenyl thiocyanate

Description

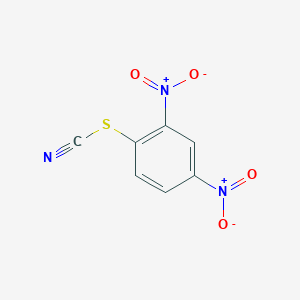

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dinitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDQRCRASHAZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041367 | |

| Record name | 2,4-Dinitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-56-5 | |

| Record name | 2,4-Dinitrophenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1594-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrothiocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001594565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nitrite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITRO-1-THIOCYANOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0559FK639 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) is an organic compound featuring a dinitrophenyl group attached to a thiocyanate moiety. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Chemical Properties

2,4-Dinitrophenyl thiocyanate is a yellow crystalline solid.[1][2] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1594-56-5 | [3] |

| Molecular Formula | C₇H₃N₃O₄S | [3] |

| Molecular Weight | 225.18 g/mol | [3][4] |

| Appearance | Light yellow to yellow-orange powder/crystal | [1] |

| Melting Point | 138-140 °C | [2][5] |

| Boiling Point | 368.4 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.62 - 1.72 g/cm³ (estimate) | [1][3][5] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR | Spectrum available in CDCl₃/CCl₄ solution. | [6] |

| ¹³C NMR | Spectrum available. | [6] |

| Infrared (IR) | Spectra available (KBr disc, nujol mull, ATR-IR, Vapor Phase). | [4][6] |

| Mass Spectrometry (MS) | Spectrum available. | [6] |

| Raman Spectroscopy | FT-Raman spectrum available. | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dinitrochlorobenzene with a thiocyanate salt. A detailed experimental protocol is provided below, based on established chemical literature.

Materials:

-

2,4-Dinitrochlorobenzene

-

Potassium thiocyanate (or Sodium thiocyanate)

-

Ethanol (or other suitable solvent)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 2,4-dinitrochlorobenzene in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric equivalent or a slight excess of potassium thiocyanate to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials and inorganic salts.

-

If the product does not precipitate, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Dry the purified product under vacuum to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed using reverse-phase HPLC. A general method is described below.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio can be optimized, but a common starting point is a gradient or isocratic elution with a significant proportion of acetonitrile. For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid can be added to the mobile phase instead of non-volatile acids like phosphoric acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined from its UV-Vis spectrum.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving the material to be analyzed in the mobile phase or a compatible solvent.

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution to determine the presence and quantity of this compound.

-

Quantification can be performed by comparing the peak area of the analyte in the sample to the peak area of the standard.

Biological Activity and Signaling Pathways

While direct and extensive research on the specific signaling pathways modulated by this compound is limited, its structural components—the 2,4-dinitrophenyl group and the thiocyanate group—provide insights into its potential biological activities.

The 2,4-dinitrophenyl moiety is present in 2,4-dinitrophenol (B41442) (DNP), a well-known mitochondrial uncoupler. DNP disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production. This mechanism of action has been explored in the context of weight loss and, more recently, for its potential in treating metabolic diseases and certain cancers. The uncoupling of oxidative phosphorylation can lead to increased reactive oxygen species (ROS) production and induce cellular stress, which can trigger various signaling pathways, including those involved in apoptosis.

The thiocyanate group is known to be involved in various biological processes, including the innate immune system. It can be oxidized by peroxidases to form hypothiocyanite, a potent antimicrobial agent.

Given the presence of the 2,4-dinitrophenyl group, it is plausible that this compound could exhibit some degree of mitochondrial uncoupling activity, although this has not been explicitly demonstrated. Such activity would have significant implications for cellular energy metabolism and could trigger downstream signaling events.

Below is a diagram illustrating the hypothetical signaling pathway that could be influenced by this compound, based on the known effects of 2,4-dinitrophenol.

Caption: Hypothetical signaling pathway affected by this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a flammable solid and is irritating to the eyes, respiratory system, and skin.[3][5][7] It is also suspected of causing genetic defects.[7] Contact with acids can liberate very toxic gas.[2][7]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[5][8]

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid dust formation and inhalation.[7]

-

Keep away from heat, sparks, and open flames.[8]

-

Handle in a well-ventilated area.[9]

Storage:

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.[2]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][5]

-

If inhaled: Move to fresh air.[2]

-

If swallowed: Rinse mouth with water and seek medical attention.[8]

Conclusion

This compound is a compound with well-defined chemical and physical properties. While its biological role is not as extensively studied as some of its structural analogs, its potential to interact with biological systems, particularly through mechanisms related to mitochondrial function, warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for more in-depth studies to fully elucidate its potential applications in drug development and other scientific disciplines.

References

- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H3N3O4S | CID 15325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4-Dinitrophenyl Thiocyanate (CAS number 1594-56-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenyl thiocyanate (B1210189) (DNTB), CAS number 1594-56-5, is a nitroaromatic organic compound with significant applications in immunological research. Primarily utilized as a hapten, DNTB is instrumental in studying the mechanisms of contact hypersensitivity, immune tolerance, and antibody production. Its reactivity is centered around the electrophilic nature of the dinitrophenyl ring and the thiocyanate group. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental applications of 2,4-Dinitrophenyl thiocyanate. Detailed experimental protocols for its use in immunological assays are provided, along with a summary of available quantitative data. Furthermore, this guide illustrates key signaling pathways potentially modulated by dinitrophenyl compounds and related organic thiocyanates, and presents a typical experimental workflow for inducing contact hypersensitivity.

Chemical and Physical Properties

This compound is a solid, light yellow to orange crystalline powder.[1][2] It is a thiocyanate compound characterized by a 2,4-dinitrophenyl group attached to the sulfur atom of the thiocyanate moiety.[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₃N₃O₄S | [3] |

| Molecular Weight | 225.18 g/mol | [3] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point (Predicted) | 368.4 ± 32.0 °C | [2] |

| Density (estimate) | 1.7218 g/cm³ | [2] |

| Solubility | Insoluble in water. | |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [1] |

Synthesis

A common method for the synthesis of aryl thiocyanates is the Sandmeyer reaction, which involves the reaction of a diazonium salt with a copper(I) thiocyanate.[5] For this compound, this would typically involve the diazotization of 2,4-dinitroaniline (B165453) followed by reaction with a thiocyanate salt in the presence of a copper catalyst.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily centered on its role as a hapten in immunology.[3] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[6] The dinitrophenyl (DNP) group is a widely studied hapten due to its ability to induce a robust and specific immune response.[6]

3.1. Immunomodulatory Effects

As a hapten, this compound can be used to study various aspects of the immune response:

-

Contact Hypersensitivity: Epicutaneous application of DNTB can induce a state of partial unresponsiveness (tolerance) to the potent sensitizer (B1316253) 2,4-dinitrofluorobenzene (DNFB). This effect is thought to be mediated by the generation of suppressor cells.

-

Antibody Production: When conjugated to a carrier protein, DNTB can be used to elicit the production of DNP-specific antibodies, which are valuable tools in various immunoassays.[6]

3.2. Toxicological Profile

Organic thiocyanates have been observed to exhibit toxic properties, with some studies suggesting they can liberate hydrocyanic acid in vivo, leading to symptoms resembling cyanide poisoning.

| Toxicity Metric | Value | Species | Route | Source |

| LD50 | 2,750 mg/kg | Mouse | Oral | [1] |

Experimental Protocols

4.1. Protocol for Induction of Contact Hypersensitivity (Adapted from DNFB model)

This protocol describes a general procedure for inducing contact hypersensitivity in mice, adapted from established protocols using the related compound 2,4-dinitrofluorobenzene (DNFB).[6][7]

Materials:

-

This compound (DNTB)

-

Olive oil

-

Experimental animals (e.g., BALB/c mice)

Procedure:

-

Sensitization:

-

Prepare a 0.5% (w/v) solution of DNTB in a 4:1 mixture of acetone and olive oil.

-

Shave the abdomen of the mice.

-

On day 0, apply 50 µL of the DNTB solution to the shaved abdomen of each mouse.

-

-

Elicitation (Challenge):

-

On day 5, prepare a 0.2% (w/v) solution of DNTB in the same acetone/olive oil vehicle.

-

Measure the baseline thickness of the mouse's ear using a digital micrometer.

-

Apply 20 µL of the 0.2% DNTB solution to the dorsal side of one ear. Apply 20 µL of the vehicle alone to the contralateral ear as a control.

-

-

Measurement of Response:

-

Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.

-

The degree of contact hypersensitivity is determined by the change in ear thickness (ear swelling) of the DNTB-treated ear compared to the vehicle-treated ear.

-

4.2. Protocol for Hapten-Carrier Conjugation

This protocol outlines the general steps for conjugating DNTB to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen.

Materials:

-

This compound (DNTB)

-

Bovine Serum Albumin (BSA)

-

Carbonate-bicarbonate buffer (0.1 M, pH 9.6)

-

Dialysis tubing

Procedure:

-

Protein Preparation: Dissolve BSA in the carbonate-bicarbonate buffer to a concentration of 10 mg/mL.

-

Hapten Solution: Dissolve DNTB in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it in the carbonate-bicarbonate buffer.

-

Conjugation Reaction: Slowly add the DNTB solution to the stirring BSA solution. The molar ratio of DNTB to BSA should be optimized depending on the desired degree of conjugation. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Purification: Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS) at 4°C to remove unconjugated hapten.

-

Characterization: Determine the degree of conjugation by spectrophotometry.

4.3. Protocol for Indirect ELISA to Detect Anti-DNP Antibodies

This protocol describes a standard indirect ELISA to measure the concentration of DNP-specific antibodies in serum samples.[6][8]

Materials:

-

DNP-BSA conjugate (coating antigen)

-

Serum samples from immunized animals

-

96-well ELISA plates

-

Coating buffer (0.1 M carbonate-bicarbonate, pH 9.6)

-

Wash buffer (PBS with 0.05% Tween 20)

-

Blocking buffer (1% BSA in PBS)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

TMB substrate

-

Stop solution (2 M H₂SO₄)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 100 µL of DNP-BSA at a concentration of 5 µg/mL in coating buffer. Incubate overnight at 4°C.[9]

-

Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[9]

-

Sample Incubation: Wash the plate. Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Detection: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

5.1. Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on related compounds provides insights into potential mechanisms.

-

MAPK Signaling Pathway: Dinitrophenyl compounds, such as 2,4-dinitrofluorobenzene (DNFB), have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38 MAPK. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

-

NF-κB Signaling Pathway: Organic isothiocyanates, which share the thiocyanate functional group, have been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a key regulator of the inflammatory response.

5.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a contact hypersensitivity study using this compound.

Conclusion

This compound is a valuable research tool, particularly in the field of immunology. Its primary application as a hapten allows for the detailed study of immune responses, including hypersensitivity and tolerance. While direct data on its broader pharmacological effects and specific signaling pathway interactions are still emerging, the information available for related dinitrophenyl and organic thiocyanate compounds provides a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in designing and executing robust studies utilizing this important chemical probe. Further investigation into the precise molecular mechanisms underlying its biological activities will undoubtedly expand its application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H3N3O4S | CID 15325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenyl thiocyanate (B1210189), a key reagent and intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic pathway, a thorough experimental protocol, and the underlying reaction mechanism.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and effective method for the synthesis of 2,4-dinitrophenyl thiocyanate is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide ion (typically chloride or bromide) from an activated aromatic ring by a thiocyanate nucleophile. The presence of two electron-withdrawing nitro groups (NO₂) at the ortho and para positions of the benzene (B151609) ring is crucial, as they activate the ring towards nucleophilic attack.

The general reaction can be summarized as follows:

2,4-Dinitrohalobenzene + Thiocyanate Salt → this compound + Halide Salt

The thiocyanate ion (SCN⁻), usually from a salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), acts as the nucleophile, attacking the carbon atom bearing the leaving group (the halogen).

Experimental Protocols

While various 2,4-dinitrohalobenzenes can be used as starting materials, the following protocol details the synthesis from 2,4-dinitrochlorobenzene and potassium thiocyanate. This procedure is a representative example of the SNAr approach.

Synthesis of this compound from 2,4-Dinitrochlorobenzene

This protocol is based on established methodologies for nucleophilic aromatic substitution reactions involving activated aryl halides.

Materials and Reagents:

-

2,4-Dinitrochlorobenzene

-

Potassium thiocyanate

-

Ethanol (or other suitable polar aprotic solvent such as DMF or DMSO)

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrochlorobenzene in a suitable volume of ethanol.

-

Addition of Nucleophile: To this solution, add a stoichiometric equivalent or a slight excess of potassium thiocyanate.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

| Parameter | Value | Notes |

| Starting Material | 2,4-Dinitrochlorobenzene | Other 2,4-dinitrohalobenzenes (e.g., -bromobenzene, -iodobenzene) can also be used. |

| Nucleophile | Potassium Thiocyanate (KSCN) | Sodium thiocyanate (NaSCN) is a common alternative. |

| Molar Ratio | 1:1 to 1:1.2 (Aryl Halide:KSCN) | A slight excess of the thiocyanate salt can help drive the reaction to completion. |

| Solvent | Ethanol, DMF, DMSO | The choice of solvent can influence the reaction rate and temperature. |

| Reaction Temperature | Reflux temperature of the solvent | Typically in the range of 78 °C (Ethanol) to 153 °C (DMF). |

| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by TLC. |

| Product Yield | Typically > 80% | Yields can vary based on the specific reaction conditions and purity of reagents. |

| Melting Point | 138-140 °C | A sharp melting point is indicative of high purity. |

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: SNAr Reaction Mechanism

The synthesis proceeds through a well-defined two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution reactions on activated aromatic rings.

Caption: Mechanism of the SNAr reaction for the synthesis of this compound.

An In-depth Technical Guide to the Putative Mechanism of Action of 2,4-Dinitrophenyl Thiocyanate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNT) is not extensively documented in peer-reviewed literature. This guide, therefore, presents a putative mechanism based on the well-established activities of its constituent chemical moieties: the 2,4-dinitrophenyl group and the thiocyanate group. The information provided is intended to serve as a foundation for future research.

Executive Summary

2,4-Dinitrophenyl thiocyanate (DNT) is a dinitrophenyl derivative containing a thiocyanate functional group. While DNT itself has been used as a hapten and a tolerogen, its detailed biochemical and cellular mechanism of action is not well-elucidated.[1] Based on the known biological activities of 2,4-dinitrophenol (B41442) (DNP) and organic thiocyanates, a dual-action mechanism for DNT is proposed:

-

Mitochondrial Uncoupling: The 2,4-dinitrophenyl moiety likely acts as a protonophore, similar to the well-characterized mitochondrial uncoupler DNP. This action would dissipate the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and leading to increased metabolic rate and heat production.[2][3][4]

-

Covalent Modification and Potential Cyanide Release: The thiocyanate group is known to react with sulfhydryl groups of cysteine residues in proteins.[5][6] This interaction could lead to covalent modification of key enzymes and proteins, altering their function. This reaction can also result in the release of cyanide, a potent inhibitor of cytochrome c oxidase (Complex IV) in the electron transport chain.[7][8]

This guide will delve into the evidence supporting this proposed dual mechanism, present quantitative data from studies on related compounds, detail relevant experimental protocols, and provide visual representations of the key signaling pathways.

Proposed Dual-Action Mechanism of this compound

Part 1: Mitochondrial Uncoupling by the 2,4-Dinitrophenyl Moiety

The primary and most well-documented action of compounds containing a 2,4-dinitrophenyl group is the uncoupling of oxidative phosphorylation.[2][4]

Mechanism: 2,4-Dinitrophenol (DNP) is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral, protonated form then diffuses across the inner membrane into the more alkaline mitochondrial matrix, where it releases its proton. This shuttling of protons bypasses the ATP synthase complex, effectively uncoupling the electron transport chain from ATP production. The energy stored in the proton gradient is consequently dissipated as heat.[2][3][9] It is highly probable that the 2,4-dinitrophenyl moiety of DNT confers this protonophoric activity to the molecule.

Caption: DNT likely acts as a protonophore, dissipating the proton gradient.

Part 2: Covalent Modification and Cyanide Release by the Thiocyanate Moiety

Organic thiocyanates are known to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[5]

Mechanism: The sulfur atom of the thiocyanate group is electrophilic and can be attacked by the thiolate anion (R-S⁻) of a cysteine residue. This reaction results in the formation of a mixed disulfide bond between the protein and the 2,4-dinitrophenyl group, and the concomitant release of a cyanide ion (CN⁻).[8]

The released cyanide is a potent and rapid inhibitor of cytochrome c oxidase (Complex IV) of the electron transport chain.[7][10][11] Cyanide binds to the ferric iron (Fe³⁺) in the heme a3 of cytochrome c, preventing the transfer of electrons to oxygen, the final electron acceptor.[10][12][13] This leads to a cessation of aerobic respiration and a rapid drop in ATP production.

Caption: DNT may react with protein thiols, releasing cyanide.

Cellular Consequences: Apoptosis and Cell Cycle Arrest

The dual actions of DNT are predicted to induce significant cellular stress, culminating in apoptosis and cell cycle arrest, similar to what has been observed for DNP.

Induction of Apoptosis

DNP has been shown to induce apoptosis in various cell lines, including human pulmonary adenocarcinoma and juxtaglomerular cells.[14][15] The proposed mechanism for DNT-induced apoptosis involves:

-

Mitochondrial Dysfunction: Both uncoupling and inhibition of Complex IV lead to a decrease in the mitochondrial membrane potential (ΔΨm).

-

Increased ROS Production: A dysfunctional electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[14]

-

Depletion of Glutathione (B108866) (GSH): Increased ROS levels and the potential reaction of DNT with sulfhydryl groups can lead to the depletion of the cellular antioxidant glutathione (GSH).[14][15]

-

Caspase Activation: The combination of these stressors can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: DNT-induced apoptosis likely involves ROS and GSH depletion.

Cell Cycle Arrest

Studies on DNP have demonstrated an induction of G1 phase cell cycle arrest in cancer cells.[14] This is often accompanied by a decrease in the levels of cyclin-dependent kinases (CDKs) and an increase in CDK inhibitors like p27. It is plausible that DNT would exert a similar effect due to the cellular stress and ATP depletion it is predicted to cause.

Quantitative Data (from studies on 2,4-Dinitrophenol)

The following table summarizes quantitative data from studies on DNP, which can serve as an estimate for the biological activity of the 2,4-dinitrophenyl moiety of DNT.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ for Cell Viability | Calu-6 (human lung adenocarcinoma) | ~200 µM (at 72h) | [14] |

| Apoptosis Induction | As4.1 (juxtaglomerular cells) | Dose- and time-dependent | [15] |

| G1 Phase Arrest | Calu-6 (human lung adenocarcinoma) | Observed at lower doses | [14] |

| Inhibition of Cellular Respiration | Rat dopaminergic N27 cells | KCN at 20µM inhibits state-3 respiration | [13] |

Experimental Protocols

The following are summaries of methodologies that can be adapted to study the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of DNT for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Reference: Based on the protocol described in a study on DNP's effect on Calu-6 cells.[14]

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with DNT for the desired time and concentration.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Reference: Based on the protocol described in a study on DNP's effect on As4.1 cells.[15]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Utilizes fluorescent probes that become oxidized in the presence of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Treat cells with DNT.

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. Reference: Based on the protocol described in a study on DNP's effect on Calu-6 cells.[14]

-

Conclusion and Future Directions

The mechanism of action of this compound is likely a multifaceted process involving the combined effects of its 2,4-dinitrophenyl and thiocyanate moieties. The proposed dual-action mechanism—mitochondrial uncoupling and covalent modification of proteins with potential cyanide release—provides a strong hypothetical framework for future research.

Key research questions to validate this hypothesis include:

-

Does DNT uncouple oxidative phosphorylation in isolated mitochondria?

-

Can DNT covalently modify proteins in vitro and in cellulo, and which proteins are its primary targets?

-

Is cyanide released upon the reaction of DNT with biological thiols?

-

What is the relative contribution of each proposed mechanism to the overall cytotoxicity of DNT?

Answering these questions will provide a definitive understanding of the mechanism of action of this compound and could inform its potential applications in research and drug development.

References

- 1. This compound | C7H3N3O4S | CID 15325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrite-mediated antagonism of cyanide inhibition of cytochrome c oxidase in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,4-dinitrophenyl) thiocyanate IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dinitrophenyl) thiocyanate (B1210189) is an organic compound featuring a dinitrophenyl group attached to a thiocyanate moiety. Its IUPAC name is 2,4-dinitro-1-thiocyanatobenzene . This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its utility in immunological research.

Chemical Structure and Properties

The chemical structure of (2,4-dinitrophenyl) thiocyanate is characterized by a benzene (B151609) ring substituted with two nitro groups at positions 2 and 4, and a thiocyanate group at position 1.

SMILES: O=--INVALID-LINK--c1ccc(SC#N)c(c1)--INVALID-LINK--=O

InChI: InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H3N3O4S | [1] |

| Molecular Weight | 225.18 g/mol | [1] |

| CAS Number | 1594-56-5 | [1] |

| Appearance | Light yellow to orange powder/crystal | [2] |

| Melting Point | 138-140 °C | [1] |

| Boiling Point | 368.4 ± 32.0 °C (Predicted) | [1] |

| Density | 1.72 g/cm³ (estimate) | [1] |

Synthesis

A common method for the synthesis of aryl thiocyanates involves the reaction of a corresponding diazonium salt with a thiocyanate salt. While a specific, detailed experimental protocol for the synthesis of (2,4-dinitrophenyl) thiocyanate from readily available starting materials was not found in the immediate search, a general synthetic workflow can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

Caption: Proposed synthesis of (2,4-dinitrophenyl) thiocyanate.

Applications in Research

The primary application of the 2,4-dinitrophenyl (DNP) group in biomedical research is as a hapten.[3][4] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The DNP group is widely used to create immunogens for studying antibody production and specificity.[4][5]

Use as a Hapten for Immunological Studies

(2,4-Dinitrophenyl) thiocyanate can be used to dinitrophenylate proteins, thereby rendering them immunogenic. The thiocyanate group can react with nucleophilic residues on proteins, such as the amine groups of lysine, to form a stable covalent bond.

Caption: Workflow for generating anti-DNP antibodies using a DNP-hapten.

Representative Experimental Protocol: Protein Dinitrophenylation

Objective: To covalently attach the DNP hapten to a carrier protein, such as Bovine Serum Albumin (BSA), for use as an immunogen.

Materials:

-

(2,4-Dinitrophenyl) thiocyanate

-

Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF)

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Procedure:

-

Dissolve BSA in PBS to a final concentration of 10 mg/mL.

-

Prepare a stock solution of (2,4-dinitrophenyl) thiocyanate in DMF at a concentration of 20 mg/mL.

-

Slowly add the (2,4-dinitrophenyl) thiocyanate solution to the BSA solution while gently stirring. A molar ratio of 40:1 (hapten:protein) is a common starting point.

-

Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

-

Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted hapten.

-

Determine the degree of substitution by measuring the absorbance of the DNP-BSA conjugate at 360 nm and the protein concentration using a standard protein assay (e.g., BCA assay).

Toxicological Data

Limited toxicological data is available for (2,4-dinitrophenyl) thiocyanate. The following table summarizes the available acute toxicity data.

| Organism | Route | Toxicity Value | Reference |

| Guinea pig | Oral | LD50: 1650 mg/kg | [1] |

The compound is classified as a flammable solid and is suspected of causing genetic defects. It is also reported to cause skin and eye irritation and may cause respiratory irritation.

Conclusion

References

- 1. 2,4-DINITROPHENYL THIOCYANATE CAS#: 1594-56-5 [m.chemicalbook.com]

- 2. This compound | 1594-56-5 | TCI AMERICA [tcichemicals.com]

- 3. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SPECIFICITY OF THE IMMUNE RESPONSE TO THE 2, 4-DINITROPHENYL AND 2, 4, 6-TRINITROPHENYL GROUPS: LIGAND BINDING AND FLUORESCENCE PROPERTIES OF CROSS-REACTING ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dinitrophenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) is a nitroaromatic organic compound with the chemical formula C₇H₃N₃O₄S. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly its role as a hapten in immunological studies. The detailed information presented herein is intended to support research and development activities in medicinal chemistry, immunology, and drug discovery.

Physical and Chemical Properties

2,4-Dinitrophenyl thiocyanate is a yellow crystalline solid.[1][2] It is stable under normal conditions but is sensitive to moisture.[3][4] The compound is incompatible with strong oxidizing agents.[1] Key physical and chemical properties are summarized in the tables below for easy reference.

Core Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃N₃O₄S | [5][6] |

| Molecular Weight | 225.18 g/mol | [5][6] |

| Appearance | Yellow, crystalline powder | [1][2] |

| Melting Point | 138 - 140 °C | [1][3][5][7] |

| Boiling Point | Not available | [1] |

| Density | 1.62 - 1.72 g/cm³ (estimate) | [5] |

| Solubility | Insoluble in water | [1][2] |

Spectroscopic and Other Properties

| Property | Value | Reference(s) |

| CAS Number | 1594-56-5 | [5] |

| Refractive Index | 1.6320 (estimate) | [5][7] |

| XLogP3 | 3.1 | |

| Topological Polar Surface Area | 140.73 Ų |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring facilitates the displacement of the chloride atom from 2,4-dinitrochlorobenzene by the thiocyanate anion.

Reaction:

C₆H₃(NO₂)₂Cl + KSCN → C₆H₃(NO₂)₂SCN + KCl

Materials:

-

2,4-Dinitrochlorobenzene

-

Potassium thiocyanate (KSCN)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in dimethylformamide.

-

Add an equimolar amount of potassium thiocyanate to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and water with constant stirring.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain the final crystalline solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the dried product in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition Parameters:

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Temperature: 25 °C

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 9.5 µs

-

Acquisition Time: 3.0 s

Expected Chemical Shifts (δ) in ppm: The aromatic protons will appear as a complex multiplet in the downfield region, typically between 8.0 and 9.0 ppm, due to the strong electron-withdrawing effects of the nitro groups.

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Expected Characteristic Peaks (cm⁻¹):

-

~2150-2160: C≡N stretch of the thiocyanate group.

-

~1530 and ~1350: Asymmetric and symmetric NO₂ stretching vibrations.

-

~1600-1450: C=C stretching vibrations of the aromatic ring.

-

~800-900: C-H out-of-plane bending of the substituted benzene ring.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Mass Spectrometer with an Electron Impact (EI) ionization source.

Sample Introduction: Direct insertion probe.

Data Acquisition Parameters:

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: m/z 50-300

Expected Molecular Ion Peak (m/z): The molecular ion peak [M]⁺ should be observed at m/z 225, corresponding to the molecular weight of the compound. Common fragments would include the loss of the thiocyanate group (SCN), nitro groups (NO₂), and other characteristic fragments of dinitrophenyl compounds.

Biological Activity and Signaling Pathways

This compound is known to act as a hapten . A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. This property makes dinitrophenyl compounds valuable tools in immunology for studying mechanisms of allergic contact dermatitis and T-cell activation.

Hapten-Induced T-Cell Activation

The immunological response to haptens like this compound involves a complex series of events leading to the activation of T-lymphocytes. The process begins with the hapten penetrating the skin and covalently binding to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells, and presented to T-cells, initiating an immune response.

Diagram of Hapten-Induced T-Cell Activation Pathway:

Caption: Signaling pathway of T-cell activation by a hapten.

Tolerogenic Properties

Interestingly, under certain conditions, dinitrophenyl compounds can also induce immunological tolerance. This process is thought to involve specialized antigen-presenting cells, such as Kupffer cells in the liver and tolerogenic dendritic cells. These cells can present the hapten-carrier conjugate in a manner that leads to T-cell anergy (unresponsiveness) or the generation of regulatory T-cells (Tregs), which actively suppress the immune response.

Diagram of Tolerogenic Dendritic Cell Induction:

Caption: Mechanism of hapten-induced immunological tolerance.

Conclusion

This compound is a well-characterized compound with distinct physical, chemical, and biological properties. Its utility as a hapten in immunological research is well-established, providing a valuable model for studying the mechanisms of T-cell activation and tolerance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. A thorough understanding of its properties and biological interactions is crucial for its effective application in scientific research.

References

- 1. Tolerogenic phenotype of dendritic cells is induced after hapten sensitization followed by attenuated contact hypersensitivity response in atopic dermatitis model NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.chemsoon.com.cn [m.chemsoon.com.cn]

- 3. rsc.org [rsc.org]

- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. Dendritic cells and the handling of antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of Tolerance Induction by Dendritic Cells In Vivo [frontiersin.org]

- 7. rsc.org [rsc.org]

The Role of 2,4-Dinitrophenyl Thiocyanate (DNP-SCN) as a Hapten: A Technical Guide

Abstract

2,4-Dinitrophenyl (DNP) derivatives are among the most extensively studied haptens in immunology, serving as foundational tools for investigating the mechanisms of antibody production, T-cell mediated immunity, and allergic hypersensitivity. This technical guide focuses on 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN), a specific DNP compound used to induce immune responses. As a hapten, DNP-SCN is a small, non-immunogenic molecule that, upon binding to endogenous carrier proteins, forms a complete antigen capable of eliciting a robust immune reaction.[1][2] This document provides an in-depth exploration of the chemical mechanisms of DNP-SCN haptenization, the subsequent immunological pathways it triggers, detailed experimental protocols for its use in research, and a summary of relevant quantitative data. It is intended for researchers, scientists, and drug development professionals engaged in immunology, toxicology, and vaccine development.

Introduction to Haptens and the DNP Moiety

Haptens are low-molecular-weight chemical compounds that are incapable of inducing an immune response on their own.[1] To become immunogenic, they must covalently bind to larger "carrier" molecules, typically endogenous proteins, to form a hapten-carrier conjugate.[1][2] This conjugate is then recognized as a foreign antigen by the immune system, leading to the production of antibodies and the activation of T lymphocytes specific to the hapten.

The 2,4-dinitrophenyl (DNP) group is a canonical hapten used in a vast array of immunological studies.[3][4] Its chemical simplicity and high immunogenicity when conjugated to a carrier have made it an invaluable tool for dissecting the fundamental principles of immune recognition and hypersensitivity reactions.[3][5]

Mechanism of Haptenization by DNP-SCN

The immunogenicity of DNP-SCN is predicated on its ability to form stable covalent bonds with host proteins, thereby creating novel antigenic determinants.

Covalent Bond Formation

Unlike other dinitrophenyl compounds such as 2,4-dinitrofluorobenzene (DNFB) which primarily react with the ε-amino groups of lysine (B10760008) residues, DNP-SCN exhibits a distinct reactivity profile.[6] It selectively combines with the sulfhydryl (-SH) groups of cysteine residues and the disulfide (-S-S-) bonds of cystine within cutaneous proteins.[6] This reaction results in the formation of a stable dinitrophenyl-thioether linkage, effectively tagging the protein with the DNP moiety. This process transforms self-proteins into "neoantigens," which are subsequently processed by the immune system.

References

- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdbiosciences.com [mdbiosciences.com]

- 3. synabs.be [synabs.be]

- 4. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. rupress.org [rupress.org]

An In-depth Technical Guide to the Solubility of 2,4-Dinitrophenyl Thiocyanate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT). Due to a lack of extensive published quantitative data on the solubility of DNPT in common laboratory solvents, this document focuses on providing a robust framework for researchers to determine its solubility experimentally. The guide includes a detailed experimental protocol for solubility determination and outlines appropriate analytical techniques for quantification.

Introduction to 2,4-Dinitrophenyl Thiocyanate

This compound is a chemical compound with the molecular formula C₇H₃N₃O₄S. It belongs to the family of thiocyanates and is characterized by a 2,4-dinitrophenyl group attached to the sulfur atom of the thiocyanate moiety. While specific applications are not extensively documented in readily available literature, compounds with similar structural features are often utilized in organic synthesis and as intermediates in the development of various chemical entities. A thorough understanding of its solubility is critical for its effective use in any research or development context, including reaction chemistry, formulation, and biological assays.

Based on its chemical structure, which includes a largely non-polar aromatic ring and two polar nitro groups, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar apathetic organic solvents. A safety data sheet for the compound indicates it has low water solubility and is not likely to be mobile in the environment.[1] However, empirical determination is necessary to ascertain its solubility profile across a range of common laboratory solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile (B52724) | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a chosen solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, acetone, etc.)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, one for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The solution should be continuously agitated during this time.

-

-

Separation of Saturated Solution:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis spectrophotometry).

-

Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Analytical Methods for Quantification

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector is recommended.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of dinitrophenyl compounds. The exact ratio may need to be optimized to achieve good separation and peak shape.

-

Detection: The dinitrophenyl group has a strong chromophore, allowing for sensitive detection by UV-Vis. The detection wavelength should be set at the absorbance maximum of this compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

4.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

-

Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

2,4-Dinitrophenyl Thiocyanate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) is an organic compound that belongs to a class of reagents capable of cyanylation, the process of introducing a cyano group (-CN) into a molecule. In the realm of biochemistry, such reagents are primarily utilized for the specific modification of cysteine residues within proteins. This modification serves as a gateway to several analytical and protein engineering applications, most notably the selective cleavage of the polypeptide chain and the introduction of unique chemical probes.

While 2,4-Dinitrophenyl thiocyanate itself is not extensively documented in contemporary biochemical literature as a primary tool, its chemical reactivity is well-represented by the closely related and widely used reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB). This guide will, therefore, focus on the principles and applications of cysteine cyanylation, using NTCB as the primary exemplar to illustrate the methodologies and outcomes relevant to the use of dinitrophenyl thiocyanates.

Core Application: Cysteine Modification and Subsequent Reactions

The principal use of thiocyanating reagents in biochemistry is the selective modification of the sulfhydryl group of cysteine residues. This process, known as cyanylation, converts the cysteine into an S-cyano-cysteine derivative. This initial modification is the starting point for two major applications: selective peptide bond cleavage and the generation of dehydroalanine (B155165).

Mechanism of Action: Cyanylation and Cleavage

The process begins with the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic cyanating reagent. This results in the formation of an S-cyanylated cysteine and the release of the dinitrophenyl leaving group.

Under alkaline conditions (typically pH 8 or higher), the S-cyanylated cysteine residue undergoes a spontaneous intramolecular cyclization. The nitrogen atom of the peptide bond immediately preceding the modified cysteine attacks the carbon of the cyano group. This forms a reactive 1-acyl-2-iminothiazolidine intermediate. This intermediate is susceptible to hydrolysis, which results in the cleavage of the peptide bond at the N-terminal side of the original cysteine residue.[1][2] This process generates a new N-terminus on the downstream peptide and a blocked C-terminal iminothiazolidine ring on the upstream peptide.

Experimental Protocols

The following protocols are based on the use of NTCB and can be adapted for other thiocyanating reagents. Optimization is often necessary depending on the specific protein and desired outcome.

Protocol 1: Selective Peptide Cleavage at Cysteine Residues

This two-step protocol first involves the cyanylation of cysteine residues, followed by cleavage of the peptide bond under alkaline conditions.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., phosphate (B84403) or borate (B1201080) buffer)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

NTCB solution (freshly prepared in a suitable solvent like DMSO or acetonitrile)

-

Denaturant (e.g., Guanidine hydrochloride or Urea) (optional, but recommended for inaccessible cysteines)

-

Cleavage buffer (e.g., 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 9.0)

Methodology:

-

Reduction of Disulfide Bonds:

-

Dissolve the protein in a buffer containing a denaturant if necessary.

-

Add a 10-fold molar excess of DTT or TCEP over total cysteine concentration.

-

Incubate at 37°C for 1-2 hours to ensure all disulfide bonds are reduced.

-

Crucial Step: Remove the reducing agent by dialysis or gel filtration, as it will react with the NTCB.

-

-

Cyanylation:

-

Adjust the pH of the protein solution to 8.0.

-

Add a 5- to 10-fold molar excess of NTCB over the total cysteine concentration.

-

Incubate at 37-40°C for 30 minutes. The reaction can be monitored by the increase in absorbance at 412 nm from the released 2-nitro-5-thiobenzoate byproduct.[3]

-

-

Cleavage:

-

Increase the pH of the reaction mixture to 9.0 by adding the cleavage buffer.

-

Incubate at 37-50°C for 12-16 hours.[4]

-

The extent of cleavage can be analyzed by SDS-PAGE, which will show the appearance of smaller peptide fragments.

-

Protocol 2: Conversion of Cysteine to Dehydroalanine (Dha)

Under slightly different conditions, the S-cyanylated intermediate can undergo a β-elimination reaction to form dehydroalanine, a useful Michael acceptor for further protein modification.

Materials:

-

S-cyanylated protein (prepared as in steps 1 and 2 of Protocol 1)

-

Reaction buffer (e.g., buffer at pH 7 containing a non-nucleophilic base like pyridine)[2]

Methodology:

-

Prepare S-cyanylated Protein: Follow steps 1 and 2 of the cleavage protocol.

-

β-Elimination Reaction:

-

Adjust the pH of the S-cyanylated protein solution to 7.0.

-

Add a non-nucleophilic base, such as 10 mM pyridine.[2]

-

Incubate at 37°C overnight.

-

The formation of dehydroalanine can be confirmed by mass spectrometry, which will show a mass loss corresponding to the elimination of the thiocyanate group.

-

Quantitative Data Presentation

The efficiency of cyanylation and subsequent reactions can be influenced by several factors including pH, temperature, and the accessibility of the cysteine residue.

| Parameter | Condition | Typical Outcome | Reference |

| Cyanylation Monitoring | Reaction with DTNB (Ellman's reagent) prior to cyanide displacement | Release of TNB anion, monitored at 412 nm (ε = 13,600 M⁻¹cm⁻¹) | [3] |

| Cleavage Efficiency | Varies greatly with protein and conditions | Can be highly incomplete; side reactions are common | [5] |

| Dehydroalanine Formation | Cysteine at flexible C-terminus, pH 7, 10 mM pyridine, 37°C overnight | High yield, close to completion | [2] |

| Side Reactions | Prolonged incubation at high pH | β-elimination, carbamylation of lysine (B10760008) residues | [5] |

Related Dinitrophenyl Reagents in Biochemistry

It is important to distinguish this compound from other dinitrophenyl-containing reagents used in biochemical research, as they have distinct applications.

-

2,4-Dinitrophenylhydrazine (B122626) (DNPH): This reagent is widely used to detect and quantify protein carbonylation, a marker of oxidative stress. It reacts with carbonyl groups (aldehydes and ketones) on oxidized amino acid side chains to form hydrazones that can be measured spectrophotometrically or immunochemically.[6]

-

2,4-Dinitrophenyl [¹⁴C]cysteinyl disulfide: This is a radiolabeling reagent used for the selective labeling of protein thiols. The reaction proceeds through disulfide exchange, not cyanylation, and releases a colored 2,4-dinitrothiophenolate, allowing the reaction to be monitored.[7]

Conclusion

This compound is a representative of a class of reagents that selectively modify cysteine residues, enabling powerful techniques for protein analysis and engineering. While specific protocols for this compound are sparse in the literature, the well-established methodologies for the analogous reagent, NTCB, provide a robust framework for its application. The primary uses—selective peptide cleavage and the formation of dehydroalanine—offer researchers valuable tools for protein sequencing, domain mapping, and the site-specific introduction of chemical modifications. Careful control of reaction conditions, particularly pH, is critical to direct the reaction towards the desired outcome and minimize side reactions.

References

- 1. Chemical Cleavage of Proteins at Cysteinyl Residues | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,4-Dinitrophenyl Thiocyanate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,4-dinitrophenyl thiocyanate (B1210189), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource of its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of 2,4-dinitrophenyl thiocyanate is critically supported by infrared and nuclear magnetic resonance spectroscopy. The key quantitative data from these analytical techniques are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups. The presence of the thiocyanate (-SCN) and nitro (-NO₂) groups, along with the aromatic ring, gives rise to a unique spectral fingerprint. General literature suggests that the thiocyanate group exhibits a sharp and intense absorption band for the C≡N stretch.[1] The nitro group typically shows two strong stretching vibrations.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| C≡N Stretch | ~2150 - 2160 | Thiocyanate |

| Asymmetric NO₂ Stretch | ~1520 - 1560 | Nitro |

| Symmetric NO₂ Stretch | ~1340 - 1350 | Nitro |

| C-H Aromatic Stretch | >3000 | Aromatic Ring |

| C=C Aromatic Stretch | ~1600, ~1475 | Aromatic Ring |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring.[2] The chemical shifts are influenced by the electron-withdrawing nature of the two nitro groups and the thiocyanate group.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 9.220 | d |

| H-5 | 8.620 | dd |

| H-6 | 8.311 | d |